molecular formula C5H13ClO3Si B095115 (2-Chloroethyl)trimethoxysilane CAS No. 18157-21-6

(2-Chloroethyl)trimethoxysilane

Cat. No. B095115
CAS RN: 18157-21-6
M. Wt: 184.69 g/mol
InChI Key: CASYTJWXPQRCFF-UHFFFAOYSA-N
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Description

(2-Chloroethyl)trimethoxysilane, also known as CTS, is a chemical compound that belongs to the family of organosilicon compounds. It is an important reagent used in various scientific research applications. CTS is a colorless, transparent liquid that is soluble in organic solvents such as ethanol and acetone.

Mechanism of Action

(2-Chloroethyl)trimethoxysilane acts as a coupling agent by forming covalent bonds between the organic and inorganic phases of hybrid materials. The trimethoxysilane group reacts with the hydroxyl groups on the surface of silica or metal oxide particles, while the chloroethyl group reacts with organic molecules. This results in the formation of a stable interface between the two phases.
Biochemical and Physiological Effects:
(2-Chloroethyl)trimethoxysilane is not intended for use in biochemical and physiological applications, as it is toxic and can cause severe skin and eye irritation. It is classified as a hazardous substance and should be handled with care.

Advantages and Limitations for Lab Experiments

The advantages of using (2-Chloroethyl)trimethoxysilane in lab experiments include its high reactivity and ability to form stable interfaces between organic and inorganic phases. However, its toxicity and hazardous nature make it difficult to handle and require proper safety precautions.

Future Directions

Future research directions for (2-Chloroethyl)trimethoxysilane include the development of new synthesis methods that are more efficient and environmentally friendly. There is also a need for further investigation into the properties and applications of hybrid materials prepared using (2-Chloroethyl)trimethoxysilane as a coupling agent. Additionally, the use of (2-Chloroethyl)trimethoxysilane in drug delivery and catalysis applications is an area of active research.

Synthesis Methods

The synthesis of (2-Chloroethyl)trimethoxysilane involves the reaction of chloroethylsilane with trimethoxychlorosilane in the presence of a catalyst such as aluminum chloride or boron trifluoride. The reaction takes place under anhydrous conditions and yields (2-Chloroethyl)trimethoxysilane as the main product.

Scientific Research Applications

(2-Chloroethyl)trimethoxysilane is widely used in scientific research for various applications. It is used as a coupling agent in the preparation of hybrid materials, such as silica-polymer composites. (2-Chloroethyl)trimethoxysilane is also used as a surface modifier for glass and metal surfaces. It is used in the synthesis of organosilicon compounds, which have applications in the fields of materials science, drug delivery, and catalysis.

properties

CAS RN

18157-21-6

Molecular Formula

C5H13ClO3Si

Molecular Weight

184.69 g/mol

IUPAC Name

2-chloroethyl(trimethoxy)silane

InChI

InChI=1S/C5H13ClO3Si/c1-7-10(8-2,9-3)5-4-6/h4-5H2,1-3H3

InChI Key

CASYTJWXPQRCFF-UHFFFAOYSA-N

SMILES

CO[Si](CCCl)(OC)OC

Canonical SMILES

CO[Si](CCCl)(OC)OC

Other CAS RN

18157-21-6

synonyms

(2-chloroethyl)trimethoxysilane

Origin of Product

United States

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